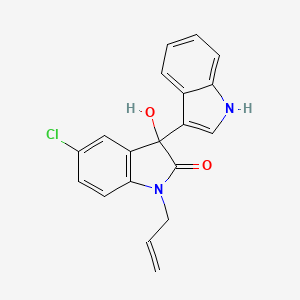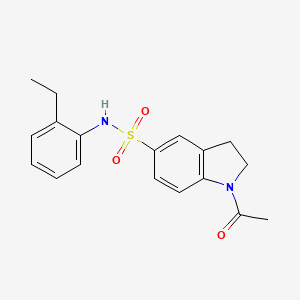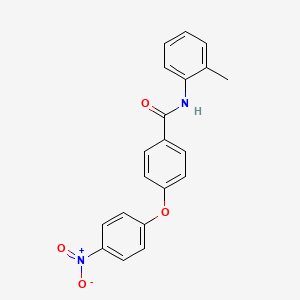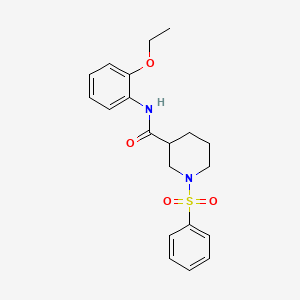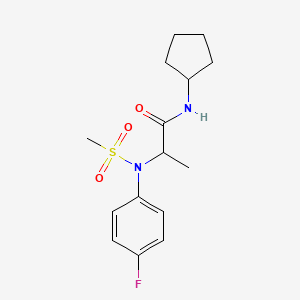
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide (CFMA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFMA belongs to the class of amides and is synthesized using specific methods.
Mecanismo De Acción
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects through the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can reduce inflammation and pain. In cancer cells, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been found to inhibit cell growth by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In cancer cells, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been found to induce apoptosis and inhibit cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits excellent enantioselectivity, making it a promising candidate for use as a chiral selector in chromatography.
However, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, further studies are needed to determine the potential side effects of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide and its long-term effects on the body.
Direcciones Futuras
There are several future directions for the study of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide. One potential area of research is the development of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide and its derivatives.
Aplicaciones Científicas De Investigación
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential applications in various fields. In the medical field, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
In addition to its medical applications, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its potential use as a chiral selector in chromatography. It has been found to exhibit excellent enantioselectivity, making it a promising candidate for use in chiral separations.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-fluoro-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(15(19)17-13-5-3-4-6-13)18(22(2,20)21)14-9-7-12(16)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSWHHGAGLPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4388038.png)
![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4388041.png)
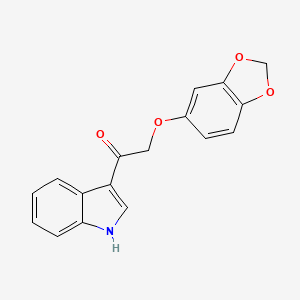
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388051.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate](/img/structure/B4388056.png)
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4388063.png)
![4-ethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4388088.png)
![N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4388090.png)
![ethyl 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4388101.png)
